acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol
Description
The compound acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol (hereafter referred to as the "target compound") is a hybrid molecule combining a phenolic ring substituted with fluorine and a pyrazole moiety linked to a phenyl group, further associated with acetic acid. Its IUPAC name, phenol, 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1), reflects its dual components: a fluorinated phenolic system and a phenylpyrazole-acetic acid complex .
Properties
CAS No. |
1173021-97-0 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H11FN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) |
InChI Key |
XEQRHRAWGPPNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization. The final step involves the esterification of the phenol group with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Synthesis of Acetic Acid; 4-Fluoro-2-(2-Phenylpyrazol-3-Yl)Phenol
The synthesis of this compound often involves the reaction of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol with acetic acid under specific conditions. Various methods have been reported, including the use of catalysts like hydrochloric acid or the application of microwave irradiation to enhance yields and reduce reaction times .
Key Reaction Conditions
| Reagent | Condition | Yield |
|---|---|---|
| Acetic Acid | Glacial, with HCl catalyst | 52-65% |
| Microwave Irradiation | Short reaction time | 68-81% |
| Ultrasound | High yield | 72-89% |
Antimicrobial Properties
Research indicates that derivatives of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain pyrazole derivatives demonstrate potent antifungal effects against Helminthosporium species and Fusarium oxysporum, with some compounds outperforming commercial antifungal agents .
Antibacterial Effects
The compound has also been evaluated for antibacterial properties. In vitro studies reveal that some derivatives possess activity comparable to established antibiotics, targeting both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to antimicrobial properties, some derivatives have been documented for their anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for therapeutic applications in inflammatory diseases .
Case Study 1: Antifungal Activity
A study published in the European Journal of Medicinal Chemistry synthesized a series of pyrazole derivatives based on the structure of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol. These compounds were tested against several phytopathogenic fungi. The results indicated a marked increase in antifungal activity correlated with electron-donating substituents on the aryl ring .
Case Study 2: Antibacterial Screening
Another research effort focused on evaluating the antibacterial potential of synthesized pyrazole derivatives. The study found that certain compounds displayed significant inhibition against Klebsiella aerogenes and Bacillus subtilis, suggesting their utility in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing in heterocyclic cores, substituent patterns, and functional groups. Below is a comparative analysis based on key derivatives identified in the literature.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Compounds
Key Observations :
Heterocyclic Core: The pyrazole in the target compound contrasts with pyrrole () and piperazine (). The Schiff base in lacks a heterocycle but features an imine group, which may facilitate metal chelation, unlike the target compound’s pyrazole .
Fluorine Substituents: Fluorine at the phenol’s 4-position (target compound and ) increases acidity (pKa ~8–10 for phenolic OH) compared to non-fluorinated analogs. In contrast, trifluoromethyl groups () are stronger electron-withdrawing groups, further lowering the pKa of adjacent acidic protons (e.g., acetic acid’s pKa ~2.5–3.5) .
Acetic Acid Group :
Physicochemical Properties
Electronic Effects :
- The fluorine atom in the target compound’s phenol ring induces electron-withdrawing effects, stabilizing the phenolate anion and increasing acidity. This contrasts with the trifluoromethyl group in , which exerts a stronger inductive effect, further enhancing the acetic acid’s acidity .
Hydrogen Bonding and Crystal Packing :
- The phenol group in the target compound likely participates in intramolecular hydrogen bonding with the pyrazole’s nitrogen, as seen in structurally similar compounds (e.g., ’s O–H···N interaction) . Such interactions can influence crystal packing and melting points.
Biological Activity
Acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrazole moiety, contributing to its diverse biological properties.
- Molecular Formula : C17H13FN2O2
- Molecular Weight : 296.2957232
- CAS Number : Not specified in the sources but can be derived from its structure.
Biological Activity
The biological activity of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol has been explored through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to established antibiotics like linezolid and cefaclor .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organisms | Efficacy Compared To |
|---|---|---|---|
| Pyrazole A | Antibacterial | Escherichia coli, Staphylococcus aureus | Linezolid |
| Pyrazole B | Antifungal | Candida albicans, Aspergillus niger | Cycloheximide |
| Acetic Acid; 4-Fluoro-Pyrazole | Antimicrobial | Various pathogenic fungi | Not specified |
Anti-inflammatory Properties
The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with inflammation. By binding to these enzymes, it alters their activity, leading to reduced inflammatory responses . The fluorine substitution may enhance lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and exert its effects more effectively.
Case Studies and Research Findings
-
Synthesis and Structure-Activity Relationship (SAR) :
A comprehensive study focused on synthesizing various pyrazole derivatives, including acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced biological activity against meprin enzymes, which are implicated in inflammatory processes . -
Fluorination Impact :
Another research highlighted the role of fluorination in enhancing the potency of compounds targeting histone deacetylases (HDACs). The introduction of fluorine atoms was shown to improve the inhibitory effects on HDACs, suggesting a similar potential for acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol in modulating enzyme activity related to inflammation and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
